molecular formula C21H23N3O4 B2423427 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894005-46-0

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2423427
CAS No.: 894005-46-0
M. Wt: 381.432
InChI Key: GPBFCRHQVSXVEC-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13-3-5-17(7-14(13)2)24-11-16(9-20(24)25)23-21(26)22-10-15-4-6-18-19(8-15)28-12-27-18/h3-8,16H,9-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBFCRHQVSXVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its effects on various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a benzo[d][1,3]dioxole moiety and a pyrrolidine derivative. The molecular formula is C20H24N2O4C_{20}H_{24}N_{2}O_{4}, with a molecular weight of approximately 356.42 g/mol. The structural features contribute to its biological activity by influencing interactions with biological macromolecules.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
  • Receptor Interactions : The compound may interact with various receptors in the central nervous system, contributing to analgesic effects.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have demonstrated that the compound exhibits significant anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro assays showed that it reduced prostaglandin E2 levels, a key mediator of inflammation .
  • Analgesic Effects : The compound has been tested for analgesic properties using various pain models. It demonstrated comparable efficacy to standard analgesics like diclofenac, particularly in reducing pain associated with inflammatory conditions .
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant activity, which could play a role in mitigating oxidative stress-related damage in cells.

Study 1: COX Inhibition and Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of this compound in a rat model of paw edema. The results indicated:

  • Significant Reduction in Edema : The compound reduced paw swelling by approximately 65% compared to the control group.
  • Comparison with Standard Drugs : Its efficacy was similar to that of indomethacin, a well-known anti-inflammatory drug .
CompoundEdema Reduction (%)Comparison DrugReduction (%)
Test Compound65Indomethacin68

Study 2: Analgesic Efficacy

In another study focusing on pain relief:

  • Pain Models Used : Hot plate and formalin tests were employed to assess analgesic effects.
  • Results : The compound exhibited a pain relief percentage of around 50%, closely matching that of morphine in similar settings .

Structural Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features:

  • Benzo[d][1,3]dioxole Moiety : This part is crucial for binding interactions with COX enzymes.
  • Pyrrolidine Ring : Modifications here can significantly alter the pharmacokinetic properties and bioavailability.

Q & A

What are the optimal synthetic routes and characterization methods for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea?

Basic Research Focus : Synthesis and purity validation.
Methodological Answer :
The compound is synthesized via multi-step reactions. A typical approach involves:

  • Coupling Reactions : Use carbodiimide-based coupling reagents (e.g., EDC or DCC) to form the urea linkage between the benzo[d][1,3]dioxole and pyrrolidinone precursors under inert conditions (argon/nitrogen) .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO are preferred for solubility and reactivity.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC ensures >95% purity.
    Characterization :
  • NMR (1H/13C) confirms structural integrity (e.g., resonance peaks for dioxole methylene protons at δ 5.9–6.1 ppm and pyrrolidinone carbonyl at δ 170–175 ppm).
  • HRMS validates molecular weight (C21H21N3O4, theoretical [M+H]+: 380.16).
  • HPLC (C18 column, acetonitrile/water mobile phase) assesses purity .

How can researchers design in vitro assays to evaluate the compound’s biological activity?

Basic Research Focus : Initial screening for therapeutic potential.
Methodological Answer :

  • Anticancer Activity :
    • Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations. Compare activity to analogs (e.g., benzo[d]dioxole-thiophene derivatives show IC50 values of 8–15 µM) .
    • Assess apoptosis via flow cytometry (Annexin V/PI staining).
  • Antimicrobial Screening :
    • Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potency .
  • Enzyme Inhibition :
    • Test inhibition of COX-2 or kinases (e.g., EGFR) using fluorogenic substrates. IC50 values <10 µM suggest therapeutic relevance .

How do structural modifications influence the compound’s bioactivity?

Advanced Research Focus : Structure-Activity Relationship (SAR) analysis.
Methodological Answer :

  • Substituent Effects :
    • Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -NO2) to enhance enzyme binding. Analogs with 4-fluorophenyl show 2× higher kinase inhibition .
    • Vary the dioxole moiety: Thiophene analogs exhibit lower antimicrobial activity but improved solubility .
  • Key Data :
Analog Modification Anticancer IC50 (µM) Enzyme Inhibition IC50 (µM)
ParentNone12.3 ± 1.2COX-2: 8.7 ± 0.9
Analog A4-Fluorophenyl6.5 ± 0.8COX-2: 4.1 ± 0.5
Analog BThiophene18.9 ± 2.1EGFR: 15.3 ± 1.7
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. The pyrrolidinone carbonyl forms hydrogen bonds with COX-2’s Arg120 residue, critical for activity .

How can synthesis be optimized using statistical or flow-chemistry approaches?

Advanced Research Focus : Process optimization.
Methodological Answer :

  • Design of Experiments (DoE) :
    • Use factorial design to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, a 25°C increase improves yield by 22% while reducing byproduct formation .
  • Flow Chemistry :
    • Continuous flow reactors enhance reproducibility. Residence time <10 minutes at 80°C achieves >90% conversion. In-line IR monitors reaction progress .
  • Green Chemistry :
    • Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

How to resolve contradictions in bioactivity data across studies?

Advanced Research Focus : Data validation and reproducibility.
Methodological Answer :

  • Assay Standardization :
    • Use identical cell lines (e.g., ATCC-certified HepG2) and culture conditions (e.g., 10% FBS, 37°C). Discrepancies in IC50 (e.g., 12 µM vs. 25 µM) may arise from serum protein binding differences .
  • Control Experiments :
    • Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assays.
  • Metabolic Stability :
    • Test liver microsome stability (e.g., rat/human CYP450 isoforms). Rapid degradation (t1/2 <30 min) may explain false negatives .

What strategies identify molecular targets for this compound?

Advanced Research Focus : Target deconvolution.
Methodological Answer :

  • Affinity Chromatography :
    • Immobilize the compound on sepharose beads. Incubate with cell lysates; elute bound proteins for MS/MS identification .
  • Transcriptomics :
    • RNA-seq of treated vs. untreated cells reveals pathway enrichment (e.g., apoptosis genes BAX/BCL-2).
  • CRISPR Screening :
    • Genome-wide knockout libraries identify synthetic lethal interactions (e.g., BRCA1-deficient cells show 5× sensitivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.